n-Decanesulfonyl-l-phenylalanine n-Decanesulfonyl-l-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14002051
InChI: InChI=1S/C19H31NO4S/c1-2-3-4-5-6-7-8-12-15-25(23,24)20-18(19(21)22)16-17-13-10-9-11-14-17/h9-11,13-14,18,20H,2-8,12,15-16H2,1H3,(H,21,22)/t18-/m0/s1
SMILES:
Molecular Formula: C19H31NO4S
Molecular Weight: 369.5 g/mol

n-Decanesulfonyl-l-phenylalanine

CAS No.:

Cat. No.: VC14002051

Molecular Formula: C19H31NO4S

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

n-Decanesulfonyl-l-phenylalanine -

Specification

Molecular Formula C19H31NO4S
Molecular Weight 369.5 g/mol
IUPAC Name (2S)-2-(decylsulfonylamino)-3-phenylpropanoic acid
Standard InChI InChI=1S/C19H31NO4S/c1-2-3-4-5-6-7-8-12-15-25(23,24)20-18(19(21)22)16-17-13-10-9-11-14-17/h9-11,13-14,18,20H,2-8,12,15-16H2,1H3,(H,21,22)/t18-/m0/s1
Standard InChI Key YUAJJPIXGNBXIJ-SFHVURJKSA-N
Isomeric SMILES CCCCCCCCCCS(=O)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Canonical SMILES CCCCCCCCCCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O

Introduction

Chemical Structure and Molecular Properties

n-Decanesulfonyl-l-phenylalanine is classified as a sulfonylated amino acid derivative. Its IUPAC name, (2S)-2-(decylsulfonylamino)-3-phenylpropanoic acid, reflects the substitution pattern: a decanesulfonyl group (-SO2_2C10_{10}H21_{21}) is attached to the amino group of l-phenylalanine. The molecule retains the chiral center at the α-carbon of the amino acid, preserving the (S)-configuration critical for its potential biological activity.

Structural Analysis

The compound’s structure comprises three distinct regions:

  • Aromatic phenyl group: Contributes to hydrophobic interactions and π-π stacking.

  • Decanesulfonyl moiety: Enhances lipophilicity and may influence membrane permeability.

  • Carboxylic acid group: Provides potential for ionic interactions or hydrogen bonding.

Key spectroscopic data include:

  • 1H^1\text{H} NMR: Aromatic protons resonate at δ 7.2–7.3 ppm, while the methylene protons adjacent to the sulfonyl group appear at δ 3.1–3.3 ppm .

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the carboxylic acid group is observed at δ 176.7 ppm, and the sulfonyl-linked carbon appears at δ 58.7 ppm .

  • Mass spectrometry: The protonated ion [M+H]+^+ is detected at m/z 370.2, while the sodium adduct [M+Na]+^+ appears at m/z 392.1.

Table 1: Molecular Properties of n-Decanesulfonyl-l-phenylalanine

PropertyValue
Molecular FormulaC19H31NO4S\text{C}_{19}\text{H}_{31}\text{NO}_{4}\text{S}
Molecular Weight369.5 g/mol
IUPAC Name(2S)-2-(decylsulfonylamino)-3-phenylpropanoic acid
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, methanol)
Melting PointNot fully characterized

Synthesis and Preparation

The synthesis of n-Decanesulfonyl-l-phenylalanine typically involves a two-step process:

Sulfonylation Reaction

l-Phenylalanine reacts with decanesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium hydroxide) to form the sulfonamide bond:

l-Phe-NH2+C10H21SO2ClBasen-Decanesulfonyl-l-phenylalanine+HCl\text{l-Phe-NH}_2 + \text{C}_{10}\text{H}_{21}\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{n-Decanesulfonyl-l-phenylalanine} + \text{HCl}

Key parameters for optimization include:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amino acid ensures complete conversion .

Purification and Yield

Crude products are purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Reported yields range from 65% to 85%, depending on reaction conditions.

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the integrity of the phenyl ring and sulfonyl group .

    • Two-dimensional experiments (HSQC, HMBC) validate connectivity between the decane chain and amino acid backbone .

  • Infrared Spectroscopy (IR):

    • Strong absorption at 1160 cm1^{-1} (S=O stretch) and 1700 cm1^{-1} (C=O stretch) .

  • High-Resolution Mass Spectrometry (HRMS):

    • Accurately determines molecular weight and validates synthetic success.

Chromatographic Methods

  • Reverse-phase HPLC: C18 columns with acetonitrile/water gradients resolve the compound from byproducts.

  • Thin-layer chromatography (TLC): Rf_f values of 0.45–0.55 in ethyl acetate/hexane (1:1) .

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